molecular formula C16H15NO3S B13128692 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole CAS No. 582319-12-8

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole

Cat. No.: B13128692
CAS No.: 582319-12-8
M. Wt: 301.4 g/mol
InChI Key: HPJODQJJLWFDBG-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 2nd position, and a phenylsulfonyl group at the 1st position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with commercially available indole derivatives.

    Methoxylation: Introduction of the methoxy group at the 6th position can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.

    Methylation: The methyl group at the 2nd position is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Phenylsulfonylation: The phenylsulfonyl group is introduced at the 1st position through sulfonylation using phenylsulfonyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methyl-1H-indole: Lacks the phenylsulfonyl group, leading to different chemical and biological properties.

    2-Methyl-1-(phenylsulfonyl)-1H-indole: Lacks the methoxy group, affecting its reactivity and applications.

    6-Methoxy-1-(phenylsulfonyl)-1H-indole: Lacks the methyl group, resulting in different substitution patterns and reactivity.

Uniqueness

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the methoxy, methyl, and phenylsulfonyl groups allows for diverse chemical modifications and applications in various fields.

Biological Activity

6-Methoxy-2-methyl-1-(phenylsulfonyl)-1H-indole is a synthetic compound belonging to the indole family, characterized by its methoxy and phenylsulfonyl substituents. Indoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C12H13NO3S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3\text{S}

This structure features a methoxy group at the 6-position, a methyl group at the 2-position, and a phenylsulfonyl group at the 1-position of the indole ring. The synthesis of this compound typically involves methods such as electrophilic substitution reactions on indole derivatives, which enhance its biological properties due to the presence of electron-donating groups like methoxy.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it affects multiple cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant cytotoxicity.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)15.5
MDA-MB-231 (Breast)12.8
HeLa (Cervical)18.0

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Salmonella enterica128

These findings suggest that this compound may serve as a potential lead compound for developing new antibacterial agents.

Anti-inflammatory Activity

Indoles are known for their anti-inflammatory properties. The compound has been evaluated in animal models for its ability to reduce inflammation markers. In a study involving carrageenan-induced paw edema in rats, significant reductions in paw swelling were observed at doses of 10 mg/kg and above.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : It may inhibit specific kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : The compound has shown potential as a modulator of serotonin receptors, which are implicated in mood regulation and certain types of cancers.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in xenograft models. The results showed a significant reduction in tumor volume compared to control groups, with histological analysis revealing increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Testing
In another study, the compound was tested against clinical isolates of MRSA. It exhibited potent activity with an MIC value of 0.25 µg/mL, highlighting its potential as a treatment option for resistant bacterial infections.

Properties

CAS No.

582319-12-8

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-methoxy-2-methylindole

InChI

InChI=1S/C16H15NO3S/c1-12-10-13-8-9-14(20-2)11-16(13)17(12)21(18,19)15-6-4-3-5-7-15/h3-11H,1-2H3

InChI Key

HPJODQJJLWFDBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)OC

Origin of Product

United States

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